molecular formula C10H8ClNO B6294285 5-(3-chloro-5-methylphenyl)oxazole CAS No. 2022688-02-2

5-(3-chloro-5-methylphenyl)oxazole

Cat. No.: B6294285
CAS No.: 2022688-02-2
M. Wt: 193.63 g/mol
InChI Key: MRKDRJCTFQCQOA-UHFFFAOYSA-N
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Description

5-(3-chloro-5-methylphenyl)oxazole is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of oxazoles, including this compound, often involves the Van Leusen Oxazole Synthesis . This method uses tosylmethyl isocyanides (TosMICs) and aldehydes to prepare oxazole-based medicinal compounds . Other methods include the use of gold catalysis and radical chemistry to synthesize 5-oxazole ketones from internal N-propargylamides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClNO/c1-7-2-8(4-9(11)3-7)10-5-12-6-13-10/h2-6H,1H3 . This indicates that the molecule consists of a five-membered oxazole ring attached to a 3-chloro-5-methylphenyl group.


Chemical Reactions Analysis

Oxazoles, including this compound, can undergo various chemical reactions. For example, they can participate in palladium-catalyzed direct arylation and alkenylation . They can also undergo a [2 + 2 + 1] annulation with terminal alkynes, nitriles, and oxygen atoms .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . The compound should be stored at a temperature between 2-8°C .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

5-(3-chloro-5-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-7-2-8(4-9(11)3-7)10-5-12-6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKDRJCTFQCQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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